molecular formula C10H19NO4 B13454722 tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate

tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate

Cat. No.: B13454722
M. Wt: 217.26 g/mol
InChI Key: YABDYIWUSMECJF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate: is a chemical compound with a unique structure that includes an oxetane ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The oxetane ring can be reduced to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.

Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The oxetane ring can undergo ring-opening reactions, which can further modulate the compound’s biological activity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the oxetane ring.

    tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate: A closely related compound with a hydroxymethyl group instead of a hydroxyethyl group.

    tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: Another similar compound with an aminomethyl group.

Uniqueness: tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate is unique due to the presence of both the oxetane ring and the hydroxyethyl group

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,13)

InChI Key

YABDYIWUSMECJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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